4-Methyl-7-nitro-1H-indazole

Medicinal Chemistry Pharmacokinetics Drug Design

This 4-Methyl-7-nitro-1H-indazole (CAS 104103-06-2) is a unique heterocyclic building block featuring a critical 4-methyl-7-nitro substitution pattern on the indazole scaffold. Unlike standard 7-nitroindazole, the 4-methyl group modulates electronic distribution and lipophilicity (LogP 1.04), enabling enhanced binding affinity and metabolic stability for next-generation NOS inhibitor development. The 7-nitro group is a robust handle for reductive amination and SAR library diversification. With high purity (≥97%), a defined melting point (178-180°C), and solid-state stability at 2-8°C, this compound ensures consistent batch-to-batch performance for multi-step, large-scale syntheses. Ideal for medicinal chemistry, process development, and advanced material science. Request a custom quote today.

Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
CAS No. 104103-06-2
Cat. No. B185859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-7-nitro-1H-indazole
CAS104103-06-2
Synonyms4-METHYL-7-NITRO-1H-INDAZOLE
Molecular FormulaC8H7N3O2
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESCC1=C2C=NNC2=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C8H7N3O2/c1-5-2-3-7(11(12)13)8-6(5)4-9-10-8/h2-4H,1H3,(H,9,10)
InChIKeyIALDSOZYXPLUMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 4-Methyl-7-nitro-1H-indazole (CAS 104103-06-2) – Verified Chemical Identity and Specifications


4-Methyl-7-nitro-1H-indazole (CAS 104103-06-2) is a heterocyclic compound belonging to the indazole family, characterized by a methyl group at the 4-position and a nitro group at the 7-position of the indazole ring . Its molecular formula is C₈H₇N₃O₂, with a molecular weight of 177.16 g/mol and an MDL number of MFCD08689688 . This compound is a versatile building block for the synthesis of more complex heterocyclic compounds and is being investigated for potential therapeutic applications in areas such as cancer and inflammation research .

Why 4-Methyl-7-nitro-1H-indazole Cannot Be Replaced by Generic 7-Nitroindazole or Other Simple Indazole Analogs


While the indazole scaffold is a privileged structure in drug discovery, its biological and chemical properties are highly sensitive to substitution patterns [1]. Direct substitution of 7-nitroindazole with other nitroindazole isomers or simple indazole analogs is not functionally equivalent due to the critical role of the 4-methyl group. This specific substitution is known to modulate the compound's physicochemical properties, including its electronic distribution and reduction potential, which directly impact its reactivity as a synthetic intermediate and its potential biological activity [2]. The presence of both the nitro and methyl groups confers distinct chemical properties that are not replicated by mono-substituted or differently substituted analogs, making 4-Methyl-7-nitro-1H-indazole a unique and non-substitutable entity for specific research applications .

Quantitative Differentiation of 4-Methyl-7-nitro-1H-indazole: A Comparative Data Guide for Procurement


Lipophilicity Advantage: 4-Methyl-7-nitro-1H-indazole vs. 7-Nitroindazole and 3-Bromo-7-nitroindazole

4-Methyl-7-nitro-1H-indazole (CAS 104103-06-2) exhibits a Consensus Log Po/w of 1.04, indicating enhanced lipophilicity compared to the baseline 7-nitroindazole (7-NI) and the more polar 3-bromo-7-nitroindazole . This difference is crucial for predicting membrane permeability and oral bioavailability in drug discovery programs, as compounds with a LogP in the 1-3 range are generally considered optimal for absorption [1].

Medicinal Chemistry Pharmacokinetics Drug Design

Physicochemical Differentiation: Melting Point and Thermal Stability of 4-Methyl-7-nitro-1H-indazole

The melting point of 4-Methyl-7-nitro-1H-indazole is reported as 178-180 °C , which is significantly higher than that of unsubstituted indazole (mp ~147-149 °C) and similar nitro-substituted indazoles without the 4-methyl group. This higher melting point reflects increased intermolecular interactions, likely due to the combined steric and electronic effects of the 4-methyl and 7-nitro substituents, which can be advantageous for purification and handling in large-scale synthesis .

Chemical Synthesis Process Chemistry Quality Control

Reactivity Advantage in Reductive Transformations: Electronic Effects of the 4-Methyl Group

Comparative spectroscopic and electrochemical studies on nitroindazoles reveal that the electronic distribution and reduction potential of 4-Methyl-7-nitro-1H-indazole are distinct from those of its 7-nitroindazole counterpart [1]. The 4-methyl group acts as an electron-donating substituent, which stabilizes the radical anion intermediate formed during nitro group reduction. This effect is predicted to lower the reduction potential by approximately 50-100 mV compared to 7-nitroindazole, based on density functional theory (DFT) calculations on related 4-substituted nitroindazoles [2].

Organic Synthesis Medicinal Chemistry Scaffold Functionalization

Commercial Availability and Purity Profile: 4-Methyl-7-nitro-1H-indazole vs. Other NOS Inhibitor Scaffolds

4-Methyl-7-nitro-1H-indazole is commercially available from multiple global suppliers with a standard purity specification of ≥97% (HPLC) . This is a higher minimum purity grade than commonly offered for related NOS inhibitor tool compounds like 7-nitroindazole (often 95%) or 3-bromo-7-nitroindazole (often 95-96%). The compound is supplied with full analytical characterization (NMR, HPLC, GC) and batch-specific Certificates of Analysis, ensuring reliable and reproducible results in research and development .

Procurement Chemical Sourcing Quality Assurance

High-Value Research Applications for 4-Methyl-7-nitro-1H-indazole Based on Verified Differentiation


Medicinal Chemistry: Design and Synthesis of Novel Nitric Oxide Synthase (NOS) Inhibitors

4-Methyl-7-nitro-1H-indazole serves as a critical scaffold for developing next-generation NOS inhibitors. Its unique 4-methyl-7-nitro substitution pattern, as opposed to the standard 7-nitroindazole, offers a distinct electronic profile that can be exploited to modulate binding affinity and selectivity towards different NOS isoforms (nNOS, iNOS, eNOS) [1]. The compound's enhanced lipophilicity (LogP 1.04) and predicted easier nitro group reduction make it a valuable starting point for optimizing pharmacokinetic properties and metabolic stability, addressing the limitations of first-generation inhibitors like 7-NI .

Synthetic Chemistry: A Versatile Building Block for Heterocyclic Compound Libraries

This compound is an ideal intermediate for generating diverse libraries of indazole-based compounds. The 7-nitro group is a robust handle for reductive transformations to the corresponding amino derivative, which can then be further functionalized (e.g., acylation, sulfonylation, diazotization) to produce a wide array of analogs for structure-activity relationship (SAR) studies . The 4-methyl group provides a steric and electronic anchor point that influences subsequent reactivity and can be leveraged for late-stage diversification, making it a more versatile building block than simpler nitroindazoles.

Process Chemistry: Scalable Synthesis of Indazole-Containing Pharmaceutical Intermediates

The high commercial purity (≥97%) and favorable physicochemical properties (e.g., higher melting point of 178-180 °C) of 4-Methyl-7-nitro-1H-indazole make it suitable for use in multi-step, large-scale syntheses . Its defined melting point and solid-state stability at recommended storage conditions (2-8 °C) facilitate easier handling, purification, and quality control in a process chemistry environment compared to lower-melting or less stable analogs. This ensures consistent batch-to-batch performance in the manufacture of active pharmaceutical ingredients (APIs) or advanced intermediates .

Material Science: Precursor for Functional Organic Materials and Dyes

The distinct electronic properties of the 4-methyl-7-nitroindazole core, as elucidated by DFT calculations and electrochemical studies [2], make this compound a potential precursor for developing novel organic materials, such as non-linear optical (NLO) chromophores or components in organic light-emitting diodes (OLEDs). The nitro group can act as a strong electron acceptor, while the methyl group modulates the electron density of the aromatic system. Reduction of the nitro group to an amine provides a site for further conjugation, allowing for the fine-tuning of optoelectronic properties.

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